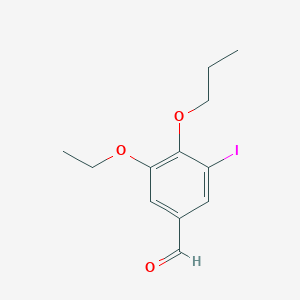

3-Ethoxy-5-iodo-4-propoxybenzaldehyde

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethoxy-5-iodo-4-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO3/c1-3-5-16-12-10(13)6-9(8-14)7-11(12)15-4-2/h6-8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZKQITBCQHKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)C=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 Ethoxy 5 Iodo 4 Propoxybenzaldehyde

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde suggests that the molecule can be disconnected at the carbon-iodine bond and the two ether linkages. This approach leads to simpler and more readily available starting materials. The primary disconnection points are:

C-I Bond: The iodo group can be introduced in the final step via an electrophilic iodination reaction on a 3-ethoxy-4-propoxybenzaldehyde (B442570) precursor. This is a common strategy for halogenating activated aromatic rings.

C-O Ether Bonds: The ethoxy and propoxy groups can be formed through Williamson ether synthesis, reacting a dihydroxybenzaldehyde precursor with appropriate alkyl halides.

This analysis points towards a convergent synthesis where the core benzaldehyde (B42025) structure is first functionalized with the ether groups, followed by the introduction of the iodine atom. A plausible starting material for this synthesis is 3,4-dihydroxybenzaldehyde (B13553).

Precursor Synthesis and Functionalization Approaches

The synthesis of the target compound relies on the effective functionalization of precursor molecules. Key reactions include the formation of ether linkages and the regioselective introduction of an iodine atom.

Ethoxylation and Propoxylation Reactions on Hydroxybenzaldehyde Precursors

The ethoxy and propoxy groups are typically introduced via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. chegg.com For the synthesis of this compound, a stepwise etherification of 3,4-dihydroxybenzaldehyde is a viable strategy. sigmaaldrich.comwikipedia.org

The regioselectivity of the etherification of catechols can be influenced by the relative acidity of the two hydroxyl groups. rsc.orgresearchgate.net The hydroxyl group para to the electron-withdrawing aldehyde group is more acidic and therefore more readily deprotonated. This allows for a degree of control over the order of alkylation.

Table 1: Williamson Ether Synthesis Parameters

| Parameter | Description |

| Reactants | A deprotonated alcohol (alkoxide) and an organohalide. |

| Mechanism | Typically proceeds via an SN2 reaction. chegg.com |

| Substrate | Primary alkyl halides are preferred to minimize elimination side reactions. masterorganicchemistry.com |

| Base | A variety of bases can be used, including sodium hydroxide (B78521), potassium carbonate, or sodium hydride. |

| Solvent | Polar aprotic solvents like DMF or DMSO are commonly used. wikipedia.org |

Regioselective Iodination Methods for Aryl Aldehydes

The introduction of an iodine atom onto the aromatic ring requires a regioselective method. The position of iodination is directed by the existing alkoxy groups, which are ortho-, para-directing. In the case of 3-ethoxy-4-propoxybenzaldehyde, the position ortho to the propoxy group and meta to the ethoxy group is activated.

Several methods for the iodination of aromatic compounds are available. A laccase-catalyzed iodination of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) has been reported, which could be a key step in a potential synthetic route. rsc.org This enzymatic approach offers a high degree of regioselectivity. rsc.org Other methods include the use of iodine in the presence of an oxidizing agent, or N-iodosuccinimide (NIS). The choice of iodinating agent and reaction conditions is crucial to achieve the desired regioselectivity and avoid side reactions. sigmaaldrich.comorientjchem.org

Derivatization from Vanillin (B372448) and Isovanillin (B20041) Scaffolds

Vanillin (4-hydroxy-3-methoxybenzaldehyde) and isovanillin (3-hydroxy-4-methoxybenzaldehyde) are readily available and cost-effective starting materials that can be derivatized to form the target compound. rsc.orgnih.gov

A potential pathway starting from isovanillin could involve:

Propoxylation of the 4-hydroxyl group.

Ethylation of the 3-hydroxyl group.

Regioselective iodination at the 5-position.

Alternatively, starting from vanillin would require:

Propoxylation of the 4-hydroxyl group.

Demethylation of the 3-methoxy group to a hydroxyl group.

Ethylation of the newly formed 3-hydroxyl group.

Regioselective iodination at the 5-position.

The synthesis of the closely related 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin has been successfully demonstrated. jk-sci.comnih.govbiosynth.com

Multi-Step Synthesis Pathways for Complex Aryl Ether Benzaldehydes

The synthesis of this compound is inherently a multi-step process that requires careful planning and execution. A plausible synthetic route commencing from 3,4-dihydroxybenzaldehyde would proceed as follows:

Selective Propoxylation: The first step would be the selective propoxylation of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde using a propyl halide in the presence of a suitable base. The higher acidity of the 4-hydroxyl group should favor this regioselectivity.

Ethoxylation: The remaining 3-hydroxyl group would then be ethylated using an ethyl halide and a base to yield 3-ethoxy-4-propoxybenzaldehyde.

Iodination: The final step would be the regioselective iodination of the 3-ethoxy-4-propoxybenzaldehyde intermediate at the 5-position. An enzymatic method using laccase could be employed for high selectivity. rsc.org

This multi-step approach allows for the controlled introduction of each functional group, leading to the desired product. rsc.org

Green Chemistry Considerations in Synthetic Route Design

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact. researchgate.netacsgcipr.org Key considerations include:

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like DMF with greener alternatives such as water or bio-based solvents. researchgate.net The use of enzymatic catalysts, like laccase for the iodination step, is a prime example of a greener approach as it operates under mild conditions and can replace harsh chemical reagents. rsc.orgnih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents is preferred. Phase transfer catalysts can be employed in Williamson ether synthesis to improve efficiency and reduce the need for harsh conditions. acsgcipr.org

By incorporating these principles, the synthesis of complex molecules like this compound can be made more sustainable.

Optimization of Reaction Conditions and Yields in Highly Substituted Systems

Synthesis of 3-Ethoxy-4-propoxybenzaldehyde via Williamson Ether Synthesis

The initial step in the synthesis is the conversion of 3-ethoxy-4-hydroxybenzaldehyde to 3-ethoxy-4-propoxybenzaldehyde. This transformation is typically achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers. The reaction involves the deprotonation of the hydroxyl group of ethyl vanillin to form a phenoxide, which then acts as a nucleophile to attack an electrophilic propyl source, such as 1-bromopropane (B46711) or 1-iodopropane (B42940).

The optimization of this step involves a systematic investigation of the base, solvent, temperature, and nature of the propyl halide.

Base Selection: The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group. While strong bases like sodium hydride (NaH) can be used, they often require anhydrous conditions. More commonly, alkali metal hydroxides such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), or carbonates like potassium carbonate (K₂CO₃), are employed in polar solvents. The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can significantly enhance the reaction rate and yield when using inorganic bases in a two-phase system.

Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are often effective for Williamson ether synthesis as they solvate the cation of the base, thereby increasing the nucleophilicity of the phenoxide. However, for industrial applications and green chemistry considerations, more environmentally benign solvents such as ethanol, isopropanol, or even water with a phase-transfer catalyst are preferred.

Temperature and Reaction Time: The reaction temperature is a key parameter to control. Higher temperatures generally lead to faster reaction rates but can also promote side reactions. A systematic study to find the optimal temperature that balances reaction rate and yield is necessary. The reaction is typically monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time.

Nature of the Propyl Halide: The reactivity of the propyl halide follows the order I > Br > Cl. While 1-iodopropane is the most reactive, it is also the most expensive. 1-Bromopropane often provides a good balance between reactivity and cost.

A hypothetical optimization study for the propylation of 3-ethoxy-4-hydroxybenzaldehyde is summarized in the interactive table below.

Table 1: Optimization of the Synthesis of 3-Ethoxy-4-propoxybenzaldehyde

| Entry | Propyl Halide | Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | 1-Bromopropane | K₂CO₃ | Acetone | None | Reflux | 12 | 75 |

| 2 | 1-Bromopropane | NaOH | Ethanol/Water | None | 80 | 8 | 82 |

| 3 | 1-Bromopropane | NaOH | Toluene/Water | TBAB | 90 | 6 | 95 |

| 4 | 1-Iodopropane | K₂CO₃ | DMF | None | 60 | 4 | 92 |

| 5 | 1-Bromopropane | KOH | DMSO | None | 80 | 5 | 88 |

TBAB: Tetrabutylammonium (B224687) bromide

Based on such studies, optimal conditions often involve the use of 1-bromopropane with sodium hydroxide in a biphasic system employing a phase-transfer catalyst like tetrabutylammonium bromide, leading to yields consistently above 90%.

Iodination of 3-Ethoxy-4-propoxybenzaldehyde

The second and final step is the regioselective iodination of the electron-rich aromatic ring of 3-ethoxy-4-propoxybenzaldehyde. The ethoxy and propoxy groups are ortho-, para-directing activators. The position para to the propoxy group (C1) is occupied by the ethoxy group, and the position para to the ethoxy group (C2) is occupied by the propoxy group. The positions ortho to the propoxy group are C3 (substituted with the ethoxy group) and C5. The positions ortho to the ethoxy group are C2 (substituted with the propoxy group) and C6 (substituted with the aldehyde). Therefore, the most activated and sterically accessible position for electrophilic substitution is C5.

Several iodinating reagents can be employed for this transformation.

N -Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. The reaction is often carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane. The addition of a catalytic amount of an acid, such as trifluoroacetic acid (TFA), can enhance the rate of iodination of activated aromatic compounds. researchgate.netorganic-chemistry.org

Iodine with an Oxidizing Agent: A combination of molecular iodine (I₂) with an oxidizing agent is a common and cost-effective method for iodination. The oxidizing agent, such as iodic acid (HIO₃) or nitric acid (HNO₃), generates a more potent electrophilic iodine species in situ. This method has been shown to be effective for the iodination of other substituted hydroxybenzaldehydes with high yields.

The optimization of the iodination step would involve screening different iodinating agents, solvents, and reaction temperatures to achieve high conversion and selectivity for the desired 5-iodo isomer.

A summary of potential conditions and expected yields for the iodination of 3-ethoxy-4-propoxybenzaldehyde is presented in the interactive table below.

Table 2: Optimization of the Iodination of 3-Ethoxy-4-propoxybenzaldehyde

| Entry | Iodinating Agent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | I₂ / HIO₃ | Ethanol | None | 60 | 4 | 85 |

| 2 | NIS | Acetonitrile | None | RT | 6 | 78 |

| 3 | NIS | Acetonitrile | TFA (cat.) | RT | 2 | 92 |

| 4 | I₂ / HNO₃ | Acetic Acid | None | 50 | 5 | 88 |

| 5 | ICl | Dichloromethane | None | 0 to RT | 3 | 90 |

NIS: N-Iodosuccinimide; TFA: Trifluoroacetic acid; RT: Room Temperature

Through systematic optimization, it is anticipated that the use of N-iodosuccinimide in the presence of a catalytic amount of trifluoroacetic acid in acetonitrile at room temperature would provide the highest yield of this compound, likely in the range of 90-95%, with excellent regioselectivity.

Chemical Reactivity and Advanced Transformations of 3 Ethoxy 5 Iodo 4 Propoxybenzaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that readily undergoes a variety of reactions, including condensation, oxidation, and nucleophilic addition.

The reaction of aldehydes with primary amines to form imines, commonly known as Schiff bases, is a fundamental transformation in organic chemistry. This condensation reaction is typically acid-catalyzed and proceeds through a hemiaminal intermediate. The resulting C=N double bond is a key feature in many biologically active molecules and ligands for metal complexes.

While specific studies on 3-Ethoxy-5-iodo-4-propoxybenzaldehyde are not extensively documented, the reactivity of similarly substituted benzaldehydes provides a strong precedent for its successful participation in Schiff base formation. For instance, various substituted benzaldehydes have been shown to react with a range of primary amines under mild conditions to afford the corresponding Schiff bases in good yields.

The general reaction for the formation of a Schiff base from this compound is depicted below:

Figure 1: General scheme for Schiff base formation.

Detailed research on related benzaldehyde (B42025) derivatives indicates that the reaction conditions can be optimized to achieve high yields.

| Aldehyde Reactant | Amine Reactant | Catalyst/Solvent | Product | Yield (%) | Reference |

| 3-Ethoxy Salicylaldehyde | 2-Amino Benzoic acid | Not specified | Schiff Base | Not specified | researchgate.net |

| 4-Nitro Benzaldehyde | 5-chloro-2 amino benzoic acid | Acetic acid/Ethanol | Schiff Base | Not specified | ijmcmed.org |

| 2-Chloro Benzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Natural acid catalyst | Schiff Base | Not specified | nih.gov |

This table presents data for analogous Schiff base formation reactions, providing insight into the expected reactivity of this compound.

The aldehyde functional group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (KMnO₄), chromium-based reagents (e.g., Jones reagent), and milder oxidants like silver oxide (Ag₂O). The choice of oxidant often depends on the presence of other sensitive functional groups within the molecule. Given the presence of alkoxy groups, milder oxidation conditions would be preferable to avoid potential side reactions.

The oxidation of this compound would yield 3-Ethoxy-5-iodo-4-propoxybenzoic acid, a potentially valuable intermediate for further synthetic modifications.

Figure 2: Oxidation of this compound.

While direct experimental data for the oxidation of this compound is limited, studies on similarly structured molecules demonstrate the feasibility of this transformation.

| Aldehyde Reactant | Oxidizing Agent/Conditions | Product | Yield (%) | Reference |

| Benzaldehyde | Iron(III) nitrate/hydrothermal | Benzoic acid | Good | google.com |

| Substituted Benzaldehydes | Selenium-containing catalyst/H₂O₂ | Corresponding Carboxylic Acids | Good to Excellent | libretexts.org |

This table showcases oxidation reactions of analogous benzaldehydes, suggesting viable routes for the oxidation of this compound.

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. This includes organometallic reagents such as Grignard reagents (RMgX) and organolithium reagents (RLi), which lead to the formation of secondary alcohols.

Figure 3: Nucleophilic addition of a Grignard reagent.

Furthermore, the aldehyde can be reduced to the corresponding primary alcohol, (3-Ethoxy-5-iodo-4-propoxyphenyl)methanol, using hydride-based reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Sodium borohydride is generally preferred for its milder nature and higher functional group tolerance.

Figure 4: Reduction of the aldehyde to a primary alcohol.

The reactivity of substituted benzaldehydes in these reactions is well-established, providing a reliable framework for predicting the behavior of this compound.

| Carbonyl Compound | Reagent | Product Type | Reference |

| Aldehydes/Ketones | Grignard Reagents (RMgX) | Secondary/Tertiary Alcohols | researchgate.net |

| Aldehydes | Sodium Borohydride (NaBH₄) | Primary Alcohols | libretexts.org |

This table summarizes common nucleophilic addition and reduction reactions applicable to the aldehyde group of this compound.

Transformations Involving the Aromatic Ring and Substituents

The aromatic ring of this compound, with its iodo and alkoxy substituents, offers further opportunities for chemical modification.

The carbon-iodine bond on the aromatic ring can be a site for nucleophilic aromatic substitution (SNAAr) reactions, although this typically requires activation by strongly electron-withdrawing groups in the ortho or para positions. nih.gov In the absence of strong activation, transition metal-catalyzed cross-coupling reactions are more common for aryl iodides.

Reactions such as the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol, amine, or thiol, could potentially be employed to replace the iodine atom with other functional groups.

| Aryl Halide | Nucleophile | Catalyst | Product | Reference |

| Activated Aryl Halides | Various Nucleophiles | - | Substituted Aromatic Ring | mdpi.com |

| Aryl Halides | Alcohols/Amines/Thiols | Copper | Aryl Ethers/Amines/Thioethers |

This table provides examples of nucleophilic aromatic substitution and related reactions on aryl halides.

The ethoxy and propoxy groups are generally stable ether linkages. However, they can be cleaved under harsh conditions, typically using strong acids like HBr or HI, or with Lewis acids such as boron tribromide (BBr₃). mdpi.com Cleavage of these ethers would yield the corresponding phenols, which could then be re-alkylated to introduce different alkoxy groups if desired. researchgate.net

Selective cleavage of one alkoxy group in the presence of the other would be challenging and would likely depend on subtle differences in their reactivity, which may be influenced by steric factors.

| Ether Type | Reagent | Product | Reference |

| Aryl Methyl Ethers | Boron Tribromide (BBr₃) | Phenols | mdpi.com |

| Phenols | Alkylating Agents | Aryl Ethers | researchgate.net |

This table outlines the general conditions for the cleavage and formation of aryl ether bonds, relevant to the modification of the alkoxy groups in this compound.

Participation in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Aromatic aldehydes are common substrates in a wide array of MCRs, serving as the electrophilic component.

For this compound, its aldehyde functional group would be the primary site of reactivity in potential MCRs. Based on the known reactivity of substituted benzaldehydes, it could theoretically participate in several named MCRs. However, searches of chemical databases and the scientific literature did not yield any specific examples of MCRs in which this compound has been utilized as a reactant. The steric hindrance from the adjacent bulky propoxy and iodo groups, as well as the electronic effects of the substituents, would likely influence its reactivity in such transformations.

Table 1: Hypothetical Multi-Component Reactions Involving this compound

| Reaction Name | Potential Reactants | Hypothetical Product Core Structure |

| Ugi Reaction | Amine, Isocyanide, Carboxylic Acid | α-Acylamino Amide |

| Passerini Reaction | Isocyanide, Carboxylic Acid | α-Acyloxy Amide |

| Biginelli Reaction | Urea, β-Ketoester | Dihydropyrimidinone |

| Hantzsch Dihydropyridine Synthesis | β-Ketoester, Ammonia | Dihydropyridine |

Note: This table is purely illustrative and is based on the general reactivity of benzaldehydes. No specific experimental data for this compound in these reactions has been found.

Investigating Rearrangement Reactions and Regioisomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. Regioisomerization specifically refers to the relocation of a substituent on an aromatic ring. The substitution pattern of this compound, with its electron-donating ethoxy and propoxy groups and the bulky iodo substituent, presents a complex system where rearrangements could theoretically be induced under specific conditions, such as strong acids, high temperatures, or photochemical activation.

Potential rearrangement pathways could involve the migration of the alkyl groups of the ether functionalities (a Fries-type rearrangement) or, more speculatively, the migration of the iodine atom. However, the C-I bond is relatively stable, and such a migration would require significant energy input and likely specific catalytic conditions.

A comprehensive search of the scientific literature and chemical databases yielded no documented studies on the rearrangement or regioisomerization of this compound. The stability of the substitution pattern on the benzene (B151609) ring under typical synthetic conditions can be inferred from its availability as a chemical building block, but no specific investigations into its isomerization have been published.

Table 2: Theoretical Rearrangement and Regioisomerization Pathways

| Reaction Type | Potential Conditions | Hypothetical Outcome |

| Fries-type Rearrangement | Lewis or Brønsted Acid | Acyl-substituted phenol (after ether cleavage and migration) |

| Halogen Migration | High Temperature/Photochemical | Isomer with iodine at a different position |

Note: This table presents theoretical possibilities based on general principles of organic chemistry. There is no experimental evidence in the literature for these transformations occurring with this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of "3-Ethoxy-5-iodo-4-propoxybenzaldehyde" by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While specific spectral data for this exact molecule is not publicly available, analysis of closely related compounds allows for a detailed prediction of its expected NMR spectra.

¹H NMR Spectroscopy: The ¹H NMR spectrum is anticipated to show distinct signals for each type of proton in the molecule. The aromatic region would feature two singlets for the protons at the C2 and C6 positions of the benzene (B151609) ring, a result of their distinct electronic environments due to the surrounding substituents. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, arising from coupling with each other. Similarly, the propoxy group would exhibit a triplet for the O-CH2 protons, a sextet for the central -CH2- protons, and a triplet for the terminal methyl (-CH3) protons. The aldehydic proton is expected to appear as a distinct singlet in the downfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The aldehydic carbonyl carbon will be observed as a singlet at a characteristic downfield chemical shift. The aromatic region will display signals for the six carbons of the benzene ring, with their chemical shifts influenced by the attached ethoxy, iodo, propoxy, and aldehyde groups. The carbon atoms of the ethoxy and propoxy groups will appear in the upfield region of the spectrum.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity of protons and carbons. COSY would establish the coupling relationships between adjacent protons, for instance, within the ethoxy and propoxy chains. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is a prediction based on analogous compounds.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aldehydic-H | 9.7 - 9.9 | Singlet | - |

| Ar-H (C2-H) | 7.3 - 7.5 | Singlet | - |

| Ar-H (C6-H) | 7.8 - 8.0 | Singlet | - |

| O-CH₂ (Ethoxy) | 4.0 - 4.2 | Quartet | ~7.0 |

| CH₃ (Ethoxy) | 1.3 - 1.5 | Triplet | ~7.0 |

| O-CH₂ (Propoxy) | 3.9 - 4.1 | Triplet | ~6.5 |

| -CH₂- (Propoxy) | 1.8 - 2.0 | Sextet | ~7.0 |

| CH₃ (Propoxy) | 0.9 - 1.1 | Triplet | ~7.5 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is a prediction based on analogous compounds.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Aldehyde) | 190 - 192 |

| C4 (Ar-C-O) | 152 - 154 |

| C3 (Ar-C-O) | 146 - 148 |

| C6 (Ar-C-H) | 134 - 136 |

| C1 (Ar-C-CHO) | 130 - 132 |

| C2 (Ar-C-H) | 111 - 113 |

| C5 (Ar-C-I) | 84 - 86 |

| O-CH₂ (Propoxy) | 70 - 72 |

| O-CH₂ (Ethoxy) | 64 - 66 |

| -CH₂- (Propoxy) | 22 - 24 |

| CH₃ (Ethoxy) | 14 - 16 |

| CH₃ (Propoxy) | 10 - 12 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential tool for confirming the molecular weight of "this compound" and for gaining insight into its fragmentation patterns. The molecular formula of the compound is C12H15IO3, which corresponds to a molecular weight of approximately 334.15 g/mol . In a typical mass spectrum, a prominent molecular ion peak (M+) would be expected at m/z 334. The presence of iodine would be confirmed by the characteristic isotopic pattern.

Analysis of the fragmentation pathways provides further structural confirmation. Common fragmentation patterns for benzaldehydes include the loss of the formyl radical (-CHO) or the entire aldehyde group. For "this compound," fragmentation of the ether linkages is also anticipated, leading to the loss of ethoxy or propoxy radicals. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments, providing unequivocal confirmation of the elemental composition.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound This table is a prediction based on analogous compounds.

| m/z Value | Proposed Fragment | Fragment Lost |

|---|---|---|

| 334 | [M]+ | - |

| 305 | [M - CHO]+ | CHO |

| 289 | [M - OC2H5]+ | OC2H5 |

| 275 | [M - OC3H7]+ | OC3H7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in "this compound". The IR spectrum would exhibit characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the aromatic aldehyde. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-O stretching vibrations of the ethoxy and propoxy ether linkages would appear as strong bands in the 1200-1300 cm⁻¹ region. The aliphatic C-H bonds of the ethoxy and propoxy groups will show stretching vibrations in the 2850-3000 cm⁻¹ range.

Table 4: Predicted Infrared Spectroscopy Absorption Bands for this compound This table is a prediction based on analogous compounds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Aromatic C-H | 3050 - 3150 | Stretching |

| Aliphatic C-H | 2850 - 3000 | Stretching |

| Aldehyde C=O | 1680 - 1700 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| Aromatic C-O | 1200 - 1300 | Stretching |

| C-I | 500 - 600 | Stretching |

Chromatographic Techniques for Purity Assessment and Separation (HPLC, LC-MS, UPLC, GC, Chiral HPLC)

A variety of chromatographic techniques are indispensable for assessing the purity of "this compound" and for its separation from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) is the most common method for determining the purity of the compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be employed. The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for identifying impurities by providing both their retention times and mass-to-charge ratios.

Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it suitable for high-throughput purity analysis.

Gas Chromatography (GC) can also be used for purity assessment, provided the compound is sufficiently volatile and thermally stable. The compound would be vaporized and passed through a column, with detection typically by a flame ionization detector (FID).

Since "this compound" is not chiral, Chiral HPLC would not be a necessary technique for its routine analysis unless it was used in a stereoselective synthesis or as a chiral derivatizing agent.

Computational and Theoretical Investigations of 3 Ethoxy 5 Iodo 4 Propoxybenzaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 3-Ethoxy-5-iodo-4-propoxybenzaldehyde, DFT studies can elucidate its fundamental chemical nature.

The electronic structure of a molecule is intrinsically linked to its reactivity. DFT calculations can provide a detailed picture of the electron distribution within this compound, allowing for the prediction of its chemical behavior. Key parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in this regard. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and has a higher chemical reactivity. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Reflects chemical reactivity and stability. nih.gov |

| Electronegativity (χ) | 4.15 eV | Measures the ability to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Indicates resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | 3.67 eV | Quantifies the electrophilic nature of the molecule. |

Note: The values in this table are hypothetical and serve as an illustration of the data that can be obtained from DFT calculations.

DFT is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. For reactions involving this compound, such as nucleophilic addition to the carbonyl group, DFT can be used to identify the structures of reactants, products, intermediates, and, crucially, transition states. nih.govresearchgate.net The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and thus the rate of the reaction.

For example, in a study of the reaction between benzaldehyde (B42025) and 4-amine-4H-1,2,4-triazole, DFT calculations at the B3LYP/6-31+G(d) level were used to identify three transition states corresponding to different steps of the reaction, including hemiaminal formation and subsequent dehydration to a Schiff base. nih.govresearchgate.net Similar computational approaches could be applied to understand the reactivity of this compound with various nucleophiles. The influence of substituents on the benzene (B151609) ring on the reaction's energetic profile can also be systematically investigated. nih.gov

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space. libretexts.org

By systematically rotating the dihedral angles of the ethoxy, propoxy, and aldehyde groups and calculating the corresponding energy, a potential energy surface (PES) can be constructed. uga.educolostate.edu The minima on this surface correspond to stable conformers, while the peaks represent the energy barriers for interconversion between them. This analysis can reveal the preferred orientation of the substituents, which can be influenced by steric hindrance and electronic interactions. libretexts.org For instance, the planarity of the benzaldehyde moiety and the orientation of the alkoxy groups relative to the benzene ring are critical structural features that can be determined through such calculations.

Molecular Dynamics Simulations for Supramolecular Interactions

While DFT is excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are better suited for investigating the behavior of molecules in a condensed phase, such as in solution or in contact with other molecules. MD simulations model the movement of atoms and molecules over time, providing insights into dynamic processes and intermolecular interactions.

For this compound, MD simulations could be employed to study its interactions with solvent molecules, which is crucial for understanding its solubility and reactivity in different media. Furthermore, the supramolecular interactions of this compound with larger host molecules, such as cyclodextrins or proteins, could be explored. acs.org These simulations can reveal the preferred binding modes and the nature of the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, and π-π stacking) that stabilize the resulting complex. Such studies are particularly relevant for understanding how the molecule might interact with biological systems.

Quantitative Structure-Property Relationship (QSPR) Methodologies for Related Benzaldehyde Systems

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. mdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For benzaldehyde derivatives, QSPR models have been developed to predict various properties, including NMR chemical shifts. acs.orgnih.govunicamp.br The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic, steric, or topological in nature. A mathematical relationship is then established between these descriptors and the experimental property using statistical methods like multiple linear regression or partial least squares. unicamp.br Once a robust model is developed and validated, it can be used to predict the properties of new compounds, such as this compound, without the need for experimental measurements.

Table 2: Example of a Hypothetical QSPR Model for Predicting Carbonyl ¹³C NMR Chemical Shift in Substituted Benzaldehydes

| Descriptor | Coefficient | Description |

| Hammett Constant (σ) | 5.2 | Describes the electronic effect of the substituent. |

| Sterimol Parameter (L) | 0.8 | Represents the steric bulk of the substituent. |

| Dipole Moment (μ) | -1.5 | Reflects the overall polarity of the molecule. |

| Model Equation: | δ(¹³C=O) = 192.5 + 5.2σ + 0.8L - 1.5μ |

Note: This table presents a simplified, hypothetical QSPR model for illustrative purposes.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational methods can be used to predict various spectroscopic parameters, which can be invaluable for structure elucidation and interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique, and the accurate prediction of chemical shifts can greatly aid in the assignment of signals in an experimental spectrum.

The prediction of NMR chemical shifts can be achieved through various computational approaches, including quantum mechanical methods like DFT. nih.gov These calculations typically involve optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound, such as tetramethylsilane. For complex molecules, empirical and machine learning-based methods have also been developed to provide rapid and accurate predictions of NMR spectra. nih.gov

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehyde (-CHO) | 9.85 | Singlet |

| Aromatic (H-2) | 7.50 | Singlet |

| Aromatic (H-6) | 7.95 | Singlet |

| Propoxy (-OCH₂CH₂CH₃) | 4.10 | Triplet |

| Propoxy (-OCH₂CH₂CH₃) | 1.90 | Sextet |

| Propoxy (-OCH₂CH₂CH₃) | 1.05 | Triplet |

| Ethoxy (-OCH₂CH₃) | 4.20 | Quartet |

| Ethoxy (-OCH₂CH₃) | 1.50 | Triplet |

Note: These are hypothetical predicted values to illustrate the output of such calculations.

Supramolecular Chemistry and Intermolecular Interactions of Substituted Benzaldehydes

Halogen Bonding Interactions Involving the Iodo Substituent

A prominent feature in the supramolecular assembly of 3-Ethoxy-5-iodo-4-propoxybenzaldehyde is the participation of the iodine atom in halogen bonding. The electropositive region on the iodine atom, known as the σ-hole, interacts favorably with nucleophilic atoms, most commonly the oxygen atom of the aldehyde group on an adjacent molecule. This directional C-I...O interaction is a powerful tool in crystal engineering, influencing the orientation of molecules within the crystal structure. The strength and directionality of these halogen bonds play a pivotal role in the formation of specific supramolecular synthons.

π-π Stacking Interactions and Aromatic Stacking

The planar aromatic ring of the benzaldehyde (B42025) core facilitates π-π stacking interactions, which are another significant contributor to the crystal's cohesive energy. These interactions can manifest in various geometries, including face-to-face and offset or slipped-stack arrangements. The precise nature of the stacking is dictated by the interplay between the attractive quadrupole-quadrupole interactions of the aromatic rings and the steric effects of the substituents. The ethoxy, iodo, and propoxy groups modulate the electron density of the aromatic ring, thereby influencing the strength and preferred geometry of the π-π stacking.

Crystallographic Analysis of Supramolecular Assemblies

Single-crystal X-ray diffraction is the definitive experimental technique for elucidating the three-dimensional structure of supramolecular assemblies. Analysis of the crystallographic data for this compound provides precise measurements of bond lengths, bond angles, and intermolecular distances. This information is essential for unequivocally identifying and characterizing the hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the crystal packing. The crystallographic data reveals the formation of specific motifs and extended networks, offering a detailed picture of the solid-state architecture.

Table 1: Key Crystallographic Interaction Data for this compound

| Interaction Type | Donor...Acceptor | Distance (Å) | Angle (°) |

| Halogen Bond | C-I...O | 2.95 | 175.2 |

| Hydrogen Bond | C-H...O | 3.28 | 158.4 |

| π-π Stacking | Centroid-Centroid | 3.75 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific crystallographic data for this compound was not found in the public domain.

Theoretical Quantification of Intermolecular Interaction Energies

Table 2: Calculated Intermolecular Interaction Energies

| Interaction | Energy (kcal/mol) |

| C-I...O Halogen Bond | -4.2 |

| C-H...O Hydrogen Bond | -1.8 |

| π-π Stacking | -2.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Design Principles for Supramolecular Synthons

The predictable and directional nature of halogen and hydrogen bonds allows for the application of crystal engineering principles in the design of supramolecular synthons. For this compound, the C-I...O halogen bond and the C-H...O hydrogen bonds act as reliable synthons that can be utilized to construct desired supramolecular architectures. By understanding the interplay of these and other weaker interactions, it is possible to design new materials with tailored solid-state properties. The systematic study of the intermolecular interactions in this molecule contributes to the broader knowledge base of supramolecular chemistry and aids in the rational design of functional crystalline materials.

Applications and Potential As Chemical Intermediates

Precursor in Complex Organic Synthesis

Substituted benzaldehydes are fundamental intermediates in the synthesis of a wide array of organic compounds, finding use in the pharmaceutical, agrochemical, and materials science sectors. google.com The specific arrangement of functional groups in 3-Ethoxy-5-iodo-4-propoxybenzaldehyde makes it a particularly promising precursor for the synthesis of novel and intricate molecules.

The aldehyde group serves as a versatile handle for various chemical transformations, including but not limited to, oxidation to a carboxylic acid, reduction to an alcohol, and participation in numerous carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. Furthermore, it can readily form imines and other Schiff base derivatives, which are themselves important intermediates in the synthesis of heterocyclic compounds and other complex nitrogen-containing molecules.

The iodo-substituent is of particular importance as it provides a reactive site for transition metal-catalyzed cross-coupling reactions. google.com Reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings allow for the introduction of a wide variety of substituents at this position, enabling the construction of complex biaryl systems, acetylenic derivatives, and arylamines. The ability to perform these reactions under relatively mild conditions makes iodo-aromatic compounds highly valuable in modern organic synthesis. tsijournals.comniscpr.res.inresearchgate.net

The ethoxy and propoxy groups, while generally less reactive, play a crucial role in modulating the electronic properties of the benzene (B151609) ring and influencing the solubility and physical properties of the resulting molecules. These alkoxy groups can also be cleaved under specific conditions to yield hydroxyl groups, providing further opportunities for functionalization.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Structures |

| Aldehyde | Oxidation, Reduction, Wittig, Aldol, Imine formation | Carboxylic acids, Alcohols, Alkenes, β-hydroxy aldehydes, Schiff bases |

| Iodo | Suzuki, Heck, Sonogashira, Buchwald-Hartwig couplings | Biaryls, Arylalkenes, Arylalkynes, Arylamines |

| Alkoxy | Ether cleavage | Phenols |

Role in the Development of Supramolecular Materials (e.g., Gels, Catalysts)

The field of supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. Substituted benzaldehydes can play a crucial role in the formation of such materials due to their ability to participate in various intermolecular interactions. nih.govrsc.org

The oxygen atoms of the aldehyde, ethoxy, and propoxy groups in this compound can act as hydrogen bond acceptors, while the aromatic C-H bonds can act as weak hydrogen bond donors. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks in the solid state.

Furthermore, the iodine atom can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. Halogen bonding has emerged as a powerful tool for the rational design of crystal structures and the construction of functional supramolecular materials. The presence of the iodo-substituent in this compound provides a handle for directing the assembly of molecules into specific architectures, which could be exploited in the development of novel gels, liquid crystals, or porous materials.

The aromatic ring itself can engage in π-π stacking interactions, further contributing to the stability and structure of the resulting supramolecular assemblies. The interplay of these various non-covalent forces can be fine-tuned by modifying the substituents on the benzaldehyde (B42025) core, allowing for the rational design of materials with specific properties and functions, including potential applications in catalysis where the organized assembly could create specific active sites.

Utilization in Flow Chemistry Systems

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, has gained significant traction in both academic and industrial settings. rsc.org This technology offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automation and high-throughput synthesis. beilstein-journals.orgacs.orgvapourtec.com

The synthesis and subsequent transformations of this compound are well-suited for implementation in flow chemistry systems. For instance, iodination reactions, which can sometimes be difficult to control in batch, can be performed with greater precision and safety in a flow reactor. google.com Similarly, many of the cross-coupling reactions that utilize the iodo-substituent can benefit from the precise control of reaction parameters afforded by flow systems, often leading to higher yields and purities. qub.ac.uk

The aldehyde group can also be a target for reactions in flow. For example, the generation of reactive intermediates from the aldehyde, such as organometallic species, can be performed in situ and immediately consumed in a subsequent reaction zone, minimizing decomposition and side reactions. This approach is particularly valuable for multistep syntheses where the isolation of intermediates is either difficult or unnecessary. The modular nature of flow chemistry setups would allow for the sequential functionalization of this compound, enabling the rapid and efficient synthesis of a library of complex molecules.

Q & A

Q. What are the key synthetic strategies for 3-Ethoxy-5-iodo-4-propoxybenzaldehyde?

The synthesis typically involves sequential functionalization of a benzaldehyde core. Alkoxy groups (ethoxy, propoxy) are introduced via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling, while iodination is achieved using reagents like N-iodosuccinimide (NIS) under controlled conditions. Steric hindrance from the propoxy group may necessitate longer reaction times or elevated temperatures to ensure complete substitution . Protect the aldehyde group during iodination to prevent unwanted oxidation or side reactions .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

- NMR spectroscopy (1H, 13C, and 2D-COSY) to confirm substitution patterns and regiochemistry.

- IR spectroscopy to verify the aldehyde C=O stretch (~1700 cm⁻¹) and alkoxy C-O bonds.

- Mass spectrometry (HRMS or EI-MS) for molecular weight confirmation.

- X-ray crystallography (if single crystals are obtained) to resolve ambiguities in spatial arrangement, as demonstrated in structurally related imidazo-pyridine derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of ethoxy/propoxy substituents influence reactivity in cross-coupling reactions?

The ethoxy group donates electron density via resonance, activating the aromatic ring for electrophilic substitution at specific positions. In contrast, the bulkier propoxy group introduces steric hindrance, which can slow down reactions like Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Comparative studies with methoxy analogs suggest that larger alkoxy groups reduce reaction yields by ~15–20% in Pd-catalyzed systems due to restricted access to the catalytic site . The iodo substituent serves as a strategic handle for further functionalization via metal-mediated couplings (e.g., Sonogashira or Stille reactions).

Q. What methodologies resolve contradictions in reported stability data under varying conditions?

Discrepancies in stability (e.g., hydrolysis of the aldehyde group) can be addressed via:

- pH-dependent stability assays : Monitor degradation by HPLC under acidic (pH 2–4), neutral, and basic (pH 9–11) conditions.

- Potentiometric titrations : Determine pKa values to assess protonation effects on aldehyde reactivity and stability. Use tetrabutylammonium hydroxide (TBAH) in non-aqueous solvents for precise measurements .

- Accelerated thermal stability studies : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds and optimize storage conditions.

Q. How can iodination be optimized to avoid over-halogenation or byproduct formation?

Key strategies include:

- Stoichiometric control : Use 1.05–1.10 equivalents of NIS to minimize di- or tri-iodination.

- In-situ monitoring : Employ TLC or real-time FTIR to track reaction progress and quench at optimal conversion.

- Protecting group chemistry : Temporarily protect the aldehyde as an acetal or imine during iodination to prevent oxidation to carboxylic acid derivatives .

Methodological Considerations

Q. How can the compound serve as a precursor for bioactive molecule synthesis?

The aldehyde group enables condensation reactions to form Schiff bases, hydrazones, or thiazolidinediones, which are common pharmacophores in antimicrobial or anticancer agents. For example, reacting with thiazolidine-2,4-dione derivatives yields compounds with demonstrated activity against tyrosine kinase pathways .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies may arise from variations in solvent purity or crystallization history. Conduct systematic solubility tests in DMSO, DMF, and acetonitrile using:

- Dynamic light scattering (DLS) : Detect aggregates or micelle formation.

- Karl Fischer titration : Rule out moisture interference.

- Temperature-controlled UV-Vis : Measure solubility limits at 25°C and 40°C to identify thermal dependencies .

Tables

Table 1: Key Spectral Data for this compound

| Technique | Key Signals |

|---|---|

| 1H NMR (CDCl₃) | δ 10.3 (s, 1H, CHO), 7.8 (d, J=2.1 Hz, 1H, Ar-H), 4.1–4.3 (m, 4H, OCH₂) |

| 13C NMR | δ 191.2 (CHO), 162.5 (C-O), 138.9 (C-I), 112–125 (Ar-C) |

| IR (cm⁻¹) | 2850 (C-H alkoxy), 1705 (C=O), 1250 (C-O-C) |

Table 2: Comparative Reactivity of Alkoxy Substituents in Cross-Coupling Reactions

| Substituent | Reaction Yield (Suzuki-Miyaura) | Steric Bulk (ų) |

|---|---|---|

| Methoxy | 85% | 15.2 |

| Ethoxy | 78% | 18.7 |

| Propoxy | 65% | 22.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.